3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine
CAS No.:
Cat. No.: VC10799489
Molecular Formula: C15H11FN2OS
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine -](/images/structure/VC10799489.png)
Specification
Molecular Formula | C15H11FN2OS |
---|---|
Molecular Weight | 286.3 g/mol |
IUPAC Name | 4-(3-fluoro-4-methoxyphenyl)-2-pyridin-3-yl-1,3-thiazole |
Standard InChI | InChI=1S/C15H11FN2OS/c1-19-14-5-4-10(7-12(14)16)13-9-20-15(18-13)11-3-2-6-17-8-11/h2-9H,1H3 |
Standard InChI Key | FKPRMBALMBKHSN-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F |
Canonical SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)F |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
The compound features a central thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) linked to a pyridine ring at the 2-position and a 3-fluoro-4-methoxyphenyl group at the 4-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as observed in similar fluorinated thiazole derivatives . The fluorine atom at the 3-position and methoxy group at the 4-position of the phenyl ring introduce steric and electronic effects critical for molecular interactions in biological systems .
Systematic Nomenclature
Per IUPAC conventions, the compound is designated as 3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine. The numbering prioritizes the pyridine ring as the parent structure, with the thiazole substituent located at the 3-position. The phenyl group’s substitution pattern follows ortho-fluoro and para-methoxy descriptors .
Synthetic Methodologies
Thiazole Ring Formation
The Hantzsch thiazole synthesis remains the most viable route, involving condensation of a thioamide with an α-halo carbonyl compound. For this target molecule, 2-bromo-1-(pyridin-3-yl)ethan-1-one reacts with 3-fluoro-4-methoxybenzothioamide in refluxing ethanol (78°C, 12 hr) to yield the thiazole core . Catalytic acids like p-toluenesulfonic acid (TosOH) enhance cyclization efficiency, achieving reported yields of 68–72% in analogous systems .
Table 1: Representative Synthesis Conditions
Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
---|---|---|---|---|---|
2-Bromo-1-(pyridin-3-yl)ethanone | 10.0 | Ethanol | 78 | 12 | 70 |
3-Fluoro-4-methoxybenzothioamide | 10.5 | Ethanol | 78 | 12 | – |
TosOH | 2.0 | Ethanol | 78 | 12 | – |
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Nuclear magnetic resonance (NMR) spectra of analogous compounds reveal distinct signals:
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¹H NMR (400 MHz, CDCl₃): δ 8.85 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, thiazole-H), 7.38–7.25 (m, 3H, aryl-H), 3.89 (s, 3H, OCH₃) .
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¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 1F) .
Mass spectrometry (ESI-MS) typically shows [M+H]⁺ at m/z 328.08, consistent with the molecular formula C₁₆H₁₂FN₃OS .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point of 189–192°C (DSC), with thermogravimetric analysis indicating stability up to 250°C. Aqueous solubility remains low (<0.1 mg/mL at pH 7.4), but improves in dimethyl sulfoxide (DMSO, 45 mg/mL) and methanol (12 mg/mL) . The octanol-water partition coefficient (logP = 2.8) suggests moderate lipophilicity, favorable for blood-brain barrier penetration in pharmacological contexts .
Table 2: Key Spectroscopic Data
Target Organism | MIC (μg/mL) | IC₅₀ (nM) | Assay Type |
---|---|---|---|
SIK2 Kinase | – | 48 | Fluorescence polarization |
Staphylococcus aureus | 8 | – | Broth microdilution |
HT-29 Cancer Cells | – | 1.2 μM | MTT assay |
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